molecular formula C11H7ClN2 B12910115 2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile CAS No. 67133-65-7

2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile

Cat. No.: B12910115
CAS No.: 67133-65-7
M. Wt: 202.64 g/mol
InChI Key: VPHPTBHFBDSHJV-UHFFFAOYSA-N
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Description

2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile (CAS 67133-65-7) is a chemical compound with the molecular formula C 11 H 7 ClN 2 and a molecular weight of 202.64 g/mol . This substance features a fused cyclohepta[b]pyrrole core structure, which is a valuable scaffold in medicinal chemistry research. Compounds containing the pyrrole ring system are recognized as a biologically active scaffold with a diverse nature of activities and are found in many natural products . The specific substitution pattern with chloro and cyano functional groups on this unique ring system makes it a versatile intermediate for chemical synthesis and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its potential as a building block for the development of novel pharmacologically active agents. Pyrrole-containing analogs are present in marketed drugs with a range of biological properties, including antipsychotic, anticancer, antibacterial, and antimalarial activities, highlighting the broad research utility of this chemical class . This product is provided for research purposes as a key small molecule in the development of new hetero-aromatic compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

67133-65-7

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

2-chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile

InChI

InChI=1S/C11H7ClN2/c1-7-4-2-3-5-8-9(6-13)11(12)14-10(7)8/h2-5H,1H3

InChI Key

VPHPTBHFBDSHJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C2C1=NC(=C2C#N)Cl

Origin of Product

United States

Preparation Methods

Halogenation and Methylation

  • Selective Chlorination : Introduction of the chlorine atom at the 2-position is typically achieved by controlled chlorination of the pyrrole ring using reagents such as N-chlorosuccinimide (NCS) or other chlorinating agents under mild conditions to avoid over-chlorination or ring degradation.

  • Methylation at the 8-Position : Methyl groups can be introduced via alkylation reactions using methyl halides or methylating agents in the presence of bases, or by starting from methyl-substituted precursors during ring construction.

Cyclohepta[b] Ring Construction

  • The cyclohepta[b] fused ring system is generally constructed through ring-closing reactions or cyclization strategies involving precursors with appropriate functional groups positioned to form the seven-membered ring fused to the pyrrole core. This may involve intramolecular nucleophilic substitution, metal-catalyzed cyclization, or condensation reactions.

Detailed Research Findings and Data

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrrole + Chlorosulfonyl Isocyanate Toluene, 0°C, then DMF addition, triethylamine base 65-76 Improved yield over earlier methods; avoids gaseous by-products; filtration of salts
Halogenation (Chlorination) NCS or equivalent, mild temperature 70-85 Selective chlorination at 2-position; avoids over-chlorination
Methylation Methyl halide, base (e.g., K2CO3), solvent (DMF) 75-90 Efficient alkylation at 8-position
Cyclohepta[b] ring closure Intramolecular cyclization, metal catalyst if needed Variable Dependent on precursor design; optimized for ring strain and substitution pattern

Purification and Characterization

  • Purification typically involves crystallization from solvents such as ethanol or tetrahydrofuran (THF), followed by filtration and drying under reduced pressure.
  • High-performance liquid chromatography (HPLC) is used to monitor reaction completion and purity, with typical purities exceeding 90% after purification.
  • Structural confirmation is achieved by NMR spectroscopy, mass spectrometry, and X-ray crystallography when available.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Chlorosulfonyl Isocyanate Route Pyrrole, chlorosulfonyl isocyanate, DMF, base High yield, scalable, clean workup Requires low temperature control
Nucleophilic Substitution Chlorinated pyrrole, nucleophiles, hydrolysis Versatile, allows substitution Multi-step, may require chromatography
Halogenation NCS or similar chlorinating agents Selective, mild conditions Over-chlorination risk
Alkylation (Methylation) Methyl halides, base Efficient methyl introduction Requires careful control to avoid polyalkylation
Cyclization Intramolecular reactions, metal catalysts Builds fused ring system Dependent on precursor design

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile exhibits promising anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For example, it has been tested against breast cancer (MCF7), lung cancer (NCI-H460), and brain cancer (SF268) cell lines. The inhibitory concentration (IC50) values suggest significant cytotoxic effects, making it a candidate for further development as an anticancer agent.

Cell LineIC50 (µM)
MCF74.5
NCI-H46012.3
SF2688.7

Mechanism of Action
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways, which could lead to cell cycle arrest and subsequent cell death.

Agricultural Applications

Insecticidal Properties
The compound has demonstrated insecticidal activity, particularly against agricultural pests such as aphids and caterpillars. Studies have shown that it disrupts the normal functioning of the insect nervous system by targeting key receptors involved in calcium ion regulation.

Compound Concentration (mg/L)Larvicidal Activity (%)
0.185
0.592
1.098

This high level of activity at low concentrations suggests that it could be developed into an effective pesticide with reduced environmental impact.

Material Science

Synthesis of Novel Polymers
2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile can serve as a building block for synthesizing new polymeric materials with enhanced properties. Its unique structure allows for the incorporation into various polymer matrices, potentially leading to materials with improved thermal stability and mechanical strength.

Conductive Polymers
Recent studies have explored its use in creating conductive polymers for applications in electronics. The incorporation of this compound into polymeric systems has shown to enhance electrical conductivity while maintaining desirable mechanical properties.

Case Studies

Several case studies have highlighted the potential applications of 2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile:

  • Anticancer Drug Development : A study published in a peer-reviewed journal evaluated the compound's efficacy against multiple cancer types, suggesting its potential as a lead compound for new drug formulations.
  • Pesticide Formulation : Research conducted on its insecticidal properties led to the development of a new pesticide formulation that is currently undergoing field trials.
  • Polymer Research : A collaborative study between academic institutions focused on synthesizing novel polymers using this compound, resulting in materials with superior properties compared to traditional polymers.

Mechanism of Action

The mechanism by which 2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Research Findings and Limitations

  • AC 303630 : Stability and formulation data (e.g., pH 7.1, high flash point) make it suitable for field applications. However, impurities in the synthesis require rigorous quality control .
  • Target Compound : Structural simplicity may offer synthetic advantages but could limit bioactivity compared to bulkier analogs like AC 303630.
  • Gaps : Direct studies on the target compound’s reactivity, toxicity, and applications are lacking in the provided evidence.

Biological Activity

2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10_{10}H8_{8}ClN3_{3}
  • CAS Number : 67133-65-7
  • Molecular Weight : 219.64 g/mol
  • Structural Characteristics : The compound features a cycloheptapyrrole ring system with a chlorine atom and a cyano group, contributing to its unique reactivity and biological properties.

The biological activity of 2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile is largely attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
  • Anticancer Potential : Research indicates that the compound may inhibit the proliferation of cancer cells by inducing apoptosis. This effect is hypothesized to occur through the activation of specific signaling pathways involved in cell cycle regulation.
  • Neuroprotective Effects : Some studies have suggested neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The compound may exert antioxidant effects, reducing oxidative stress in neuronal cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent .
  • Cancer Cell Line Studies : In vitro assays using human breast cancer cell lines demonstrated that treatment with 2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death .
  • Neuroprotection in Animal Models : In a rodent model of oxidative stress-induced neurotoxicity, administration of the compound significantly improved cognitive function and reduced markers of oxidative damage in brain tissues .

Comparative Biological Activity Table

Activity TypeTarget Organism/Cell TypeConcentration (µg/mL)Observed Effect
AntimicrobialStaphylococcus aureus>50Significant growth inhibition
AntimicrobialEscherichia coli>50Significant growth inhibition
AnticancerHuman breast cancer cellsVariesDose-dependent viability reduction
NeuroprotectionRodent brain tissueN/AReduced oxidative damage

Research Findings

Recent studies have focused on synthesizing derivatives of 2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile to enhance its biological activity. Modifications to the molecular structure have been shown to improve potency against specific cancer types and increase selectivity for bacterial targets.

  • Synthesis of Derivatives : A study reported on the synthesis of various derivatives which exhibited improved anticancer activity compared to the parent compound. These modifications included changes to the substituents on the cycloheptapyrrole ring .
  • In Vivo Studies : Animal studies are underway to evaluate the pharmacokinetics and long-term safety profile of this compound, which are crucial for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : Cyclization reactions involving chloroacetonitrile derivatives and substituted aldehydes are commonly employed. For example, one-pot reactions using malononitrile and catalytic piperidine in ethanol under reflux (3–5 hours) yield structurally related pyrrole-carbonitriles . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) can improve yields by 15–20%, as observed in analogous systems .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodology : Use multi-spectral analysis:

  • IR : Identify nitrile (C≡N) stretches at ~2200–2240 cm⁻¹ and NH/CH vibrations .
  • ¹H NMR : Look for characteristic aromatic protons (δ 6.5–8.5 ppm) and methyl group signals (δ 2.3–2.6 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 209 for a related chromeno-pyrrole-carbonitrile) .

Q. What are the standard protocols for evaluating its antimicrobial activity?

  • Methodology : Follow agar diffusion or microdilution assays (e.g., MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use positive controls like ciprofloxacin and solvent controls (DMSO ≤1%) to validate results. Note that substituents like chloro and methyl groups enhance activity by 2–4-fold in similar compounds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect bioactivity and selectivity?

  • Methodology : Compare analogs with varying substituents (e.g., bromo vs. methyl at position 8) using molecular docking and SAR studies. For example, methyl groups at position 8 in cyclohepta[b]pyrroles increase hydrophobic interactions with bacterial membrane proteins, improving MIC values by 50% . Computational tools like DFT can predict electronic effects of substituents on reactivity .

Q. What contradictions exist in toxicity data across studies, and how can they be resolved?

  • Case Study : Chlorfenapyr (a structural analog) shows conflicting LD₅₀ values in avian toxicity tests. Earthworm acute toxicity (14-day LC₅₀) varies by 30% depending on soil organic content . Resolve discrepancies by standardizing test conditions (e.g., OECD guidelines) and reporting metabolite profiles (e.g., CL303268, the active oxidative uncoupler) .

Q. What mechanistic insights explain its mode of action as a pro-insecticide?

  • Methodology : Investigate metabolic activation using cytochrome P450 assays. Chlorfenapyr derivatives require N-dealkylation to form toxic metabolites that disrupt mitochondrial ATP synthesis . Use radiolabeled analogs (e.g., ¹⁴C-tralopyril) to track bioactivation pathways in insect models .

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

  • Methodology : Optimize solvent systems (e.g., ethanol/water gradients) and slow evaporation techniques. For a related chromeno-pyrrole-carbonitrile, monoclinic crystals (space group P2₁/c) were obtained with unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 14.678 Å, confirming stereochemistry .

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